N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a cyclohexenyl-ethyl group and a 3,5-dimethylpyrazolyl-ethyl group. The cyclohexenyl moiety introduces conformational flexibility and lipophilicity, while the 3,5-dimethylpyrazole group may enhance hydrogen-bonding interactions or receptor affinity. Though direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for metabolic stability and functional activity .
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h6,12H,3-5,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGJXUMTNBFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 400.5 g/mol. The structure incorporates a cyclohexene ring and a pyrazole moiety, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 2034347-84-5 |
The biological activity of this compound is largely attributed to its structural components. Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including:
- Antioxidant Activity : Pyrazoles can scavenge free radicals, thereby reducing oxidative stress in biological systems .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Some studies suggest that pyrazoles may inhibit tumor growth by interfering with cancer cell signaling pathways .
Pharmacological Properties
Research indicates that compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Analgesic and Antipyretic Effects : Certain pyrazole compounds are known to alleviate pain and reduce fever.
- Neuroprotective Effects : There is emerging evidence suggesting that pyrazole derivatives may protect neuronal cells from damage.
Study on Antioxidant Activity
A study published in MDPI highlighted the antioxidant potential of pyrazole derivatives, indicating that they can significantly reduce oxidative stress markers in vitro .
Anti-inflammatory Research
Another research article reported that specific pyrazole compounds effectively inhibited the production of pro-inflammatory cytokines in cellular models, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
A recent investigation into the anticancer properties of similar compounds found that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising therapeutic avenue for cancer treatment using oxalamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Target Compound :
- Oxalamide core with ethyl-linked cyclohexenyl and 3,5-dimethylpyrazole groups.
- Predicted low solubility due to lipophilic cyclohexenyl and pyrazole substituents.
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
- N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11): Piperazine and 5-methylpyrazole groups . High solubility likely due to basic piperazine. Potential central nervous system (CNS) applications (structural analogy to piperazine-containing drugs).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formulas where exact data are unavailable.
Metabolic Stability and Pathways
Table 2: Metabolic Profiles
Q & A
Q. Key Reaction Parameters
| Component | Condition/Detail |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Solvent | tert-BuOH:H₂O (3:1) |
| Reaction Time | 6–8 hours |
| Purification | Ethanol recrystallization |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Essential Methods :
- ¹H/¹³C NMR : Assign proton environments (e.g., cyclohexenyl CH₂ groups at δ ~5.4 ppm, pyrazole CH₃ at δ ~2.3 ppm) and confirm connectivity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (NH, ~3260 cm⁻¹) groups .
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, torsion) using programs like SHELXL for refinement .
Q. Example NMR Data (DMSO-d₆)
| Signal (δ ppm) | Assignment |
|---|---|
| 5.38 (s) | –NCH₂CO– |
| 10.79 (s) | Amide NH |
| 2.3–2.5 (m) | Pyrazole CH₃ |
Advanced: How can crystallographic data discrepancies be resolved during structure refinement?
Challenges : Disordered solvent molecules or twinning can distort electron density maps.
Solutions :
Q. Crystallographic Refinement Table
| Parameter | Value/Detail |
|---|---|
| Software | SHELXL (v.2018/3) |
| Resolution | ≤1.0 Å (highly recommended) |
| R Factor Target | <0.05 for high-quality data |
Advanced: How to address solubility challenges in biological assays?
Issue : The compound’s hydrophobic cyclohexenyl/pyrazole groups limit aqueous solubility.
Strategies :
- Use DMSO-d₆ as a co-solvent (≤5% v/v) for NMR or cell-based assays .
- Formulate with cyclodextrins or liposomes to enhance bioavailability .
- Test solubility in tert-BuOH:H₂O mixtures (optimized during synthesis) .
Advanced: What computational approaches predict the compound’s reactivity or binding modes?
Q. Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use PubChem 3D conformers (e.g., InChIKey: DZCYBNYITYPNOJ) to model interactions with biological targets .
- MD Simulations : Assess stability in lipid bilayers or protein binding pockets.
Q. DFT Parameters
| Functional | Basis Set | Software |
|---|---|---|
| B3LYP | 6-31G(d,p) | Gaussian 16 |
Basic: What functional groups dictate reactivity in this compound?
Q. Key Groups :
- Oxalamide Core : Participates in hydrogen bonding (e.g., with enzymes or receptors).
- Pyrazole Ring : Acts as a metalloenzyme ligand (e.g., Cu²⁺ in catalytic systems) .
- Cyclohexenyl Moiety : Influences lipophilicity and conformational flexibility.
Q. Reactivity Insights
| Group | Reactivity Example |
|---|---|
| Pyrazole N–H | Coordination to transition metals |
| Amide C=O | Hydrogen bond acceptor |
Advanced: How to evaluate stability under varying pH/temperature?
Q. Protocol :
- HPLC-MS Stability Assay : Monitor degradation products at pH 2–12 and 25–60°C.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
- NMR Kinetic Studies : Track proton exchange rates in D₂O .
Q. Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
